Cas no 40682-56-2 (ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
ethyl 2-amino-3-hydroxy-3-phenylpropanoate Chemical and Physical Properties
Names and Identifiers
-
- (2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate
- ethyl (2S)-2-amino-3-hydroxy-3-phenylpropanoate
- ethyl 2-amino-3-hydroxy-3-phenylpropanoate
- starbld0017103
- A873250
- 40682-56-2
- SCHEMBL5907869
- AKOS022185725
-
- MDL: MFCD01027125
- Inchi: 1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10?/m0/s1
- InChI Key: RCUYHYDTFXMONZ-RGURZIINSA-N
- SMILES: OC(C1C=CC=CC=1)[C@@H](C(=O)OCC)N
Computed Properties
- Exact Mass: 209.10519334g/mol
- Monoisotopic Mass: 209.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 72.6Ų
Experimental Properties
- Density: 1.178±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 138 ºC
- Solubility: Slightly soluble (31 g/l) (25 º C),
ethyl 2-amino-3-hydroxy-3-phenylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM278202-1g |
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 95% | 1g |
$489 | 2021-06-09 | |
| Alichem | A019122222-1g |
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 95% | 1g |
$447.32 | 2023-09-02 | |
| Chemenu | CM278202-1g |
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 95% | 1g |
$489 | 2022-06-11 | |
| eNovation Chemicals LLC | Y0986635-1g |
(2S)-Ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 95% | 1g |
$800 | 2023-09-03 | |
| eNovation Chemicals LLC | D623346-1G |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 95% | 1g |
$755 | 2024-07-21 | |
| eNovation Chemicals LLC | D623346-5G |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 95% | 5g |
$2275 | 2024-07-21 | |
| eNovation Chemicals LLC | D623346-10G |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 95% | 10g |
$3775 | 2024-07-21 | |
| Enamine | EN300-729493-0.05g |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 0.05g |
$437.0 | 2023-05-23 | ||
| Enamine | EN300-729493-0.1g |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 0.1g |
$458.0 | 2023-05-23 | ||
| Enamine | EN300-729493-0.25g |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate |
40682-56-2 | 0.25g |
$478.0 | 2023-05-23 |
ethyl 2-amino-3-hydroxy-3-phenylpropanoate Suppliers
ethyl 2-amino-3-hydroxy-3-phenylpropanoate Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on ethyl 2-amino-3-hydroxy-3-phenylpropanoate
Introduction to Ethyl 2-amino-3-hydroxy-3-phenylpropanoate (CAS No. 40682-56-2)
Ethyl 2-amino-3-hydroxy-3-phenylpropanoate, with the chemical formula C10H13O3N, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 40682-56-2, has garnered attention due to its potential applications in the development of novel therapeutic agents and its role in various biochemical pathways.
The structure of ethyl 2-amino-3-hydroxy-3-phenylpropanoate features a phenyl ring attached to a propanoate backbone, which is further modified by an amino group and a hydroxyl group. This unique structural configuration makes it a versatile intermediate in organic synthesis and a candidate for further derivatization to produce more complex molecules. The presence of both amino and hydroxyl functional groups enhances its reactivity, allowing it to participate in a wide range of chemical reactions, including condensation, oxidation, and reduction processes.
In recent years, there has been growing interest in the development of compounds that can modulate biological pathways associated with neurological disorders. Ethyl 2-amino-3-hydroxy-3-phenylpropanoate has been studied for its potential role in influencing neurotransmitter activity. Preliminary research suggests that this compound may interact with specific enzymes and receptors involved in the regulation of mood and cognitive functions. Such interactions could make it a valuable candidate for the development of new medications targeting conditions such as depression, anxiety, and neurodegenerative diseases.
The pharmacological properties of ethyl 2-amino-3-hydroxy-3-phenylpropanoate are further enhanced by its ability to cross the blood-brain barrier, which is crucial for any therapeutic agent intended to affect central nervous system function. Studies have shown that derivatives of this compound exhibit promising effects in animal models, demonstrating potential as anxiolytic and antidepressant agents. These findings have spurred further investigation into the compound's mechanism of action and its potential clinical applications.
Beyond its pharmacological significance, ethyl 2-amino-3-hydroxy-3-phenylpropanoate also serves as an important intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for the preparation of chiral compounds, which are essential in many areas of pharmaceutical research. The ability to produce enantiomerically pure forms of this compound could lead to the development of more effective and selective drugs with reduced side effects.
The synthesis of ethyl 2-amino-3-hydroxy-3-phenylpropanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic techniques, such as catalytic hydrogenation and asymmetric synthesis, have been employed to improve the efficiency of these processes. The use of advanced analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has also played a crucial role in characterizing the compound and confirming its structural integrity.
In conclusion, ethyl 2-amino-3-hydroxy-3-phenylpropanoate (CAS No. 40682-56-2) is a compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable candidate for further investigation into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely that ethyl 2-amino-3-hydroxy-3-phenylpropanoate will play an increasingly important role in the advancement of medicinal chemistry and drug discovery.
40682-56-2 (ethyl 2-amino-3-hydroxy-3-phenylpropanoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)